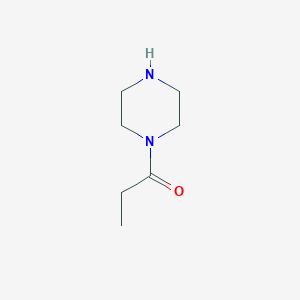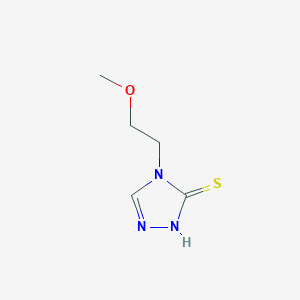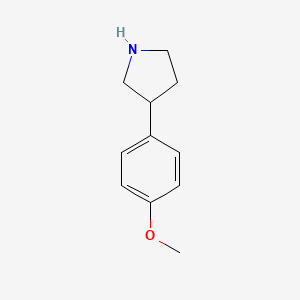
フルオレセイン-5-チオセミカルバジド
概要
説明
フルオレセイン-5-チオセミカルバジドは、さまざまな科学分野で広く使用されている蛍光プローブです。 強力な蛍光特性と生細胞との適合性で知られており、生物学的イメージングや分子研究において不可欠なツールとなっています .
科学的研究の応用
フルオレセイン-5-チオセミカルバジドは、化学、生物学、医学、産業など、科学研究において幅広い用途があります。
化学: さまざまな分子の標識に使用される蛍光タグ。
生物学: 細胞プロセスや構造を可視化するためのイメージング研究で使用されます。
医学: 診断アッセイや薬物送達システムで使用されます。
作用機序
フルオレセイン-5-チオセミカルバジドは、その強い蛍光特性を通じて作用します。チオセミカルバジド基は、標的分子のアルデヒド基と反応して安定なチオセミカルバゾンを形成します。 この反応により、生物学的システムにおける標的分子の特異的な標識と可視化が可能になります .
類似化合物:
フルオレセインイソチオシアネート: 同様のスペクトル特性を持つ別の蛍光プローブ。
ローダミンB: 同様の用途に使用される蛍光染料。
テキサスレッド: 生物学的イメージングに適用される赤色蛍光染料.
ユニークさ: フルオレセイン-5-チオセミカルバジドは、その強い蛍光性、生細胞との適合性、アルデヒド基との特異的な反応性により、ユニークです。 これらの特性により、さまざまな科学的用途に最適な選択肢となっています .
生化学分析
Biochemical Properties
Fluorescein-5-thiosemicarbazide plays a crucial role in biochemical reactions, particularly in the labeling of cell-surface functional groups such as glycophorins. It interacts with aldehydes and ketones to form stable conjugates, which can then be visualized using fluorescence microscopy. This compound is compatible with commonly used fluorescent equipment, making it a versatile tool for studying various biochemical processes. Fluorescein-5-thiosemicarbazide has been shown to interact with mucin-type O-linked glycoproteins, which are involved in regulating many aspects of cell activity .
Cellular Effects
Fluorescein-5-thiosemicarbazide has been used to study the effects of various compounds on cell function. It has been employed to label and image mucin-type O-linked glycoproteins within living cells, providing insights into their role in cellular processes. The compound has been shown to maintain a high level of cell viability, with treated cells exhibiting a viability of 84.3% . This indicates that fluorescein-5-thiosemicarbazide is relatively non-toxic and can be used for long-term imaging studies without significantly affecting cell function.
Molecular Mechanism
At the molecular level, fluorescein-5-thiosemicarbazide exerts its effects through the formation of stable conjugates with aldehydes and ketones. This reaction is facilitated by the intrinsic reactivity of the thiosemicarbazide group towards these functional groups. The resulting conjugates exhibit strong fluorescence properties, allowing for the visualization of labeled biomolecules. This mechanism has been utilized to label various biomolecules, including glycophorins and mucin-type O-linked glycoproteins, enabling the study of their distribution and interactions within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein-5-thiosemicarbazide have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its fluorescence properties for extended periods. The stability of the conjugates formed with aldehydes and ketones can vary depending on the specific biomolecule being labeled. Long-term studies have shown that fluorescein-5-thiosemicarbazide can be used for continuous imaging of cellular processes without significant degradation .
Dosage Effects in Animal Models
The effects of fluorescein-5-thiosemicarbazide in animal models have been studied to determine its safety and efficacy at different dosages. Studies have shown that the compound is relatively non-toxic at low to moderate doses, with minimal adverse effects observed. At high doses, fluorescein-5-thiosemicarbazide can exhibit toxic effects, including reduced cell viability and altered cellular function. These findings highlight the importance of optimizing the dosage to achieve the desired labeling and imaging effects while minimizing potential toxicity .
Metabolic Pathways
Fluorescein-5-thiosemicarbazide is involved in metabolic pathways related to the labeling and imaging of biomolecules. It interacts with enzymes and cofactors involved in the formation of aldehydes and ketones, facilitating the formation of stable conjugates. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic processes within cells. The compound has been used to study the metabolism of various biomolecules, including glycophorins and mucin-type O-linked glycoproteins .
Transport and Distribution
Within cells and tissues, fluorescein-5-thiosemicarbazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of fluorescein-5-thiosemicarbazide can be visualized using fluorescence microscopy, providing insights into its transport and localization within cells. This information is valuable for understanding the dynamics of cellular processes and the role of specific biomolecules .
Subcellular Localization
Fluorescein-5-thiosemicarbazide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of fluorescein-5-thiosemicarbazide with biomolecules and its overall effectiveness as a labeling and imaging tool. Studies have shown that the compound can be used to visualize the distribution of mucin-type O-linked glycoproteins within various subcellular compartments .
準備方法
合成経路と反応条件: フルオレセイン-5-チオセミカルバジドは、フルオレセインイソチオシアネートとチオセミカルバジドを穏やかな中性条件下で反応させることによって合成されます。 この反応はラクトン副生成物の生成を回避し、高収率と高純度を保証します .
工業生産方法: フルオレセイン-5-チオセミカルバジドの工業生産には、同様の反応条件を用いた大規模合成が伴います。 このプロセスは、高効率と廃棄物の最小化を保証するために最適化されており、商業用途に適しています .
化学反応の分析
反応の種類: フルオレセイン-5-チオセミカルバジドは、次のようなさまざまな化学反応を起こします。
酸化: 酸化剤と反応して酸化生成物を生成します。
還元: 特定の条件下で還元され、還元形を生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: 酸化されたフルオレセイン誘導体。
還元: 還元されたフルオレセイン誘導体。
置換: チオセミカルバゾン.
類似化合物との比較
Fluorescein isothiocyanate: Another fluorescent probe with similar spectral properties.
Rhodamine B: A fluorescent dye used in similar applications.
Texas Red: A red fluorescent dye with applications in biological imaging.
Uniqueness: Fluorescein-5-thiosemicarbazide is unique due to its strong fluorescence, compatibility with living cells, and specific reactivity with aldehyde groups. These properties make it a preferred choice for various scientific applications .
特性
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76863-28-0 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?
A1: Fluorescein-5-thiosemicarbazide reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].
Q2: What are the downstream effects of this interaction?
A2: The covalent attachment of FTSC to carbonyl groups allows for:
- Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].
- Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].
- Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].
Q3: What is the molecular formula and weight of Fluorescein-5-thiosemicarbazide?
A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].
Q4: How does the performance and application of FTSC vary under different conditions?
A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].
Q5: Does Fluorescein-5-thiosemicarbazide possess any catalytic properties?
A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.
Q6: Have computational chemistry approaches been applied to study Fluorescein-5-thiosemicarbazide?
A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)






![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)



